Montanol

Description

Structure

3D Structure

Properties

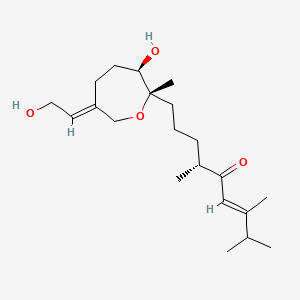

Molecular Formula |

C21H36O4 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one |

InChI |

InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h10,13,15-16,20,22,24H,6-9,11-12,14H2,1-5H3/b17-13+,18-10+/t16-,20-,21+/m1/s1 |

InChI Key |

CFWFJIRDZVFKJB-GRZKGYEASA-N |

SMILES |

CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |

Isomeric SMILES |

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)/C=C(\C)/C(C)C |

Canonical SMILES |

CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |

Synonyms |

montanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Montanol (C21H36O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montanol is a naturally occurring diterpenoid with the molecular formula C21H36O4. First isolated from the plant Montanoa tomentosa, a species with a history of use in traditional medicine for its uterotonic and anxiolytic properties, this compound presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, this document explores the potential biological activities and associated signaling pathways, drawing from studies on its natural source.

Chemical and Physical Properties

This compound is a diterpenoid characterized by a unique oxepane ring structure.[1][2] Its molecular formula is C21H36O4, and it has a molecular weight of 352.51 g/mol . The structural complexity and physicochemical properties of this compound are key to understanding its potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H36O4 | J. Am. Chem. Soc. 1979, 101, 3404-3405 |

| Molecular Weight | 352.51 g/mol | J. Am. Chem. Soc. 1979, 101, 3404-3405 |

| Appearance | Oil | J. Am. Chem. Soc. 1979, 101, 3404-3405 |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key spectral data as reported in the primary literature.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Source |

| ¹H NMR | Data not fully available in searched literature. | - |

| ¹³C NMR | Data not fully available in searched literature. | - |

| IR (Infrared) | Data not fully available in searched literature. | - |

| MS (Mass Spectrometry) | Data not fully available in searched literature. | - |

Note: Detailed spectral data from the original publication (J. Am. Chem. Soc. 1979, 101, 3404-3405) were not accessible in the conducted searches. Researchers should refer to the full text of this publication for complete spectroscopic information.

Experimental Protocols

Isolation of this compound from Montanoa tomentosa

The following protocol is a generalized procedure based on the initial isolation of diterpenoids from Montanoa tomentosa.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: Air-dried and powdered leaves of Montanoa tomentosa are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpenoids like this compound are typically found in the less polar fractions.

-

Chromatographic Separation: The organic phase is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Uterotonic Activity Assay (In Vitro)

This protocol describes a general method for assessing the uterotonic activity of a compound using isolated uterine tissue.

Workflow for Uterotonic Activity Assay

Caption: Workflow for in vitro uterotonic assay.

Detailed Methodology:

-

Tissue Preparation: A female rat is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's solution).

-

Mounting: A segment of the uterine horn is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant resting tension. Spontaneous contractions are recorded.

-

Compound Administration: this compound, dissolved in a suitable vehicle, is added to the organ bath in a cumulative manner to obtain a dose-response curve.

-

Contraction Measurement: The contractile activity of the uterine muscle is recorded using an isometric force transducer connected to a data acquisition system.

-

Data Analysis: The amplitude and frequency of contractions are measured, and the effect of this compound is compared to a control (vehicle) and a standard uterotonic agent like oxytocin.

GABAA Receptor Binding Assay

This protocol provides a general framework for investigating the interaction of a compound with the GABAA receptor.

References

The Biosynthesis of Montanol: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Hypothetical Biosynthetic Pathway of a Unique Sesquiterpenoid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of Montanol, a sesquiterpenoid originating from the plant Montanoa tomentosa. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes current knowledge of terpenoid biosynthesis to propose a chemically logical and biologically plausible pathway. This guide also outlines detailed experimental protocols for the isolation and characterization of this compound and its intermediates, providing a foundational framework for future research in this area.

Introduction to this compound

This compound is a sesquiterpenoid natural product with the chemical formula C21H36O4.[1] It has been isolated from Montanoa tomentosa, a plant species native to Mexico and Central America.[1] The complex structure of this compound features a seven-membered oxepane ring, a structural motif known to occur in a variety of bioactive marine natural products. Its IUPAC name is (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one.[1] As a member of the vast and structurally diverse terpenoid family, the biosynthesis of this compound is presumed to follow the general pathway of sesquiterpenoid formation, originating from farnesyl pyrophosphate (FPP).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenoids is a well-established area of study, providing a solid foundation for postulating the formation of this compound. The pathway can be conceptually divided into three main stages: the formation of the universal precursor, the cyclization of the linear precursor to form the core carbon skeleton, and the post-cyclization modifications to yield the final product.

Stage 1: Assembly of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids in plants, the biosynthesis of this compound begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized in the cytoplasm via the mevalonate (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA to ultimately form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These two C5 units are then sequentially condensed by prenyltransferases to first form geranyl pyrophosphate (GPP, C10) and subsequently FPP (C15).

Stage 2: Hypothetical Cyclization of FPP to a Putative Intermediate

The structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as terpene synthases (TPSs) or terpene cyclases. These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation that can then undergo a series of intramolecular cyclizations and rearrangements.

For this compound, the presence of a seven-membered oxepane ring suggests a complex cyclization cascade. A plausible initial step would be the 1,10-cyclization of the farnesyl cation to form a germacrene-type carbocation intermediate. Subsequent rearrangements and a second cyclization could then lead to a bicyclic precursor.

Stage 3: Post-Cyclization Modifications: The Formation of the Oxepane Ring

The formation of the characteristic oxepane ring of this compound is likely the result of a series of oxidative modifications of the cyclic sesquiterpene scaffold. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known to be involved in the late stages of terpenoid biosynthesis.

A proposed mechanism for the oxepane ring formation involves the regioselective epoxidation of a double bond within the carbocyclic intermediate, followed by an enzyme-catalyzed or spontaneous intramolecular cyclization of a hydroxyl group onto the epoxide, leading to the formation of the seven-membered ether ring. Further oxidations and functional group installations would then be required to arrive at the final structure of this compound.

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding the biosynthesis of this compound, such as enzyme kinetics, precursor flux, or product yields. The following table is provided as a template for future research to populate as data becomes available.

| Parameter | Value | Units | Experimental Context | Reference |

| Enzyme Kinetics | ||||

| Montanoa tomentosa Terpene Synthase (putative) | ||||

| - Km (FPP) | TBD | µM | Recombinant enzyme assay | TBD |

| - kcat | TBD | s-1 | Recombinant enzyme assay | TBD |

| Montanoa tomentosa P450 (putative) | ||||

| - Km (Cyclic Intermediate) | TBD | µM | Microsomal assay | TBD |

| - kcat | TBD | s-1 | Microsomal assay | TBD |

| Metabolite Concentrations | ||||

| FPP pool size | TBD | nmol/g FW | LC-MS analysis of M. tomentosa leaf tissue | TBD |

| This compound concentration | TBD | µg/g FW | GC-MS or HPLC analysis of M. tomentosa leaf extract | TBD |

TBD: To Be Determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments.

Isolation and Structural Elucidation of this compound from Montanoa tomentosa

Objective: To extract, purify, and confirm the structure of this compound from plant material.

Methodology:

-

Plant Material Collection and Preparation: Collect fresh leaves of Montanoa tomentosa. Air-dry the leaves in the shade and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Monitor the presence of this compound in the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Chromatographic Purification: Subject the this compound-rich fraction (e.g., the chloroform fraction) to a series of chromatographic separations.

-

Silica Gel Column Chromatography: Use a gradient elution system of n-hexane and ethyl acetate to perform an initial fractionation.

-

Sephadex LH-20 Column Chromatography: Further purify the active fractions using an isocratic elution with methanol to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification on a semi-preparative HPLC system with a C18 column using a methanol-water gradient.

-

-

Structural Elucidation: Determine the structure of the purified compound using spectroscopic techniques:

-

Mass Spectrometry (MS): Obtain the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): Perform 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

-

Compare the obtained data with published data for this compound to confirm its identity.

-

Identification and Characterization of Candidate Biosynthetic Genes

Objective: To identify and functionally characterize the terpene synthase and P450 enzymes involved in this compound biosynthesis.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from young leaves of Montanoa tomentosa and perform deep sequencing (RNA-seq).

-

Gene Mining: Assemble the transcriptome and search for candidate genes encoding terpene synthases and cytochrome P450s based on sequence homology to known plant terpenoid biosynthetic genes.

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors. Express the recombinant proteins in a suitable host system, such as Escherichia coli for terpene synthases or Saccharomyces cerevisiae for P450s.

-

In Vitro Enzyme Assays:

-

Terpene Synthase Assay: Incubate the purified recombinant terpene synthase with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

P450 Assay: Prepare microsomes from the recombinant yeast expressing the candidate P450 and a P450 reductase. Incubate the microsomes with the cyclic intermediate (produced by the characterized terpene synthase) and NADPH. Analyze the reaction products by GC-MS or LC-MS.

-

-

In Vivo Functional Characterization: Use techniques such as virus-induced gene silencing (VIGS) in Montanoa tomentosa to transiently silence the candidate genes and observe the effect on this compound accumulation.

Conclusion

The biosynthesis of this compound in Montanoa tomentosa presents an intriguing area of research, particularly concerning the enzymatic mechanisms responsible for the formation of its unique oxepane-containing structure. The proposed pathway in this guide, based on established principles of sesquiterpenoid biosynthesis, offers a roadmap for future investigations. The detailed experimental protocols provide a practical framework for researchers to isolate this compound, identify the responsible biosynthetic genes, and ultimately elucidate the complete enzymatic cascade. A thorough understanding of this pathway could pave the way for the biotechnological production of this compound and its analogs for potential applications in medicine and other industries.

References

In-Depth Technical Guide to the Spectroscopic Data of Montanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a naturally occurring sesquiterpenoid isolated from the Mexican plant Montanoa tomentosa, traditionally known as "zoapatle." This complex molecule, with the systematic IUPAC name (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, has garnered interest due to its unique oxepane diterpenoid structure. Its chemical formula is C₂₁H₃₆O₄, and it has a molecular weight of 352.51 g/mol . The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available in detail | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in detail | - |

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 352.2613 | - | [M]⁺ (Calculated) |

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H (Alcohol) |

| ~2950 | C-H (Alkyl) |

| ~1710 | C=O (Ketone) |

| ~1650 | C=C (Alkene) |

| ~1100 | C-O (Ether) |

Experimental Protocols

The structural elucidation of this compound was first reported by Kanojia et al. in "Isolation and structural elucidation of zoapatanol and this compound, novel oxepane diterpenoids from the Mexican plant zoapatle (Montanoa tomentosa)". While the full experimental details from this specific publication are not widely accessible, the following are generalized, state-of-the-art protocols for the spectroscopic analysis of a novel natural product like this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Montanoa tomentosa is depicted below. This process typically involves extraction followed by chromatographic separation.

Caption: Workflow for the isolation of this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of this compound.

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard proton NMR spectra are acquired to determine chemical shifts, coupling constants, and multiplicities of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is essential for assembling the complete molecular structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for natural products.

-

Analysis: The exact mass of the molecular ion is determined to confirm the molecular formula (C₂₁H₃₆O₄). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural clues.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), alkene (C=C), and ether (C-O) groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization and structure elucidation of a novel natural product like this compound.

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

The spectroscopic data for this compound, although not fully detailed in the public domain, provides a clear picture of its complex chemical structure. The combination of NMR, MS, and IR spectroscopy is indispensable for the complete characterization of such novel natural products. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers and scientists involved in the isolation and structural elucidation of new chemical entities from natural sources. Further research to fully disclose the detailed NMR assignments of this compound would be highly beneficial to the scientific community.

Montanol: An Enigma in the Realm of Bioactive Compounds

Despite a comprehensive search of scientific literature and databases, the biological activities of a compound referred to as "Montanol" remain elusive. This name does not correspond to any well-documented molecule with established biological properties in the public domain. It is possible that "this compound" is a novel or proprietary compound with research yet to be published, a highly specific internal designation, or a potential misspelling of a different, known bioactive molecule.

For researchers, scientists, and drug development professionals, the initial steps of investigating a new compound are critical. This typically involves a thorough review of existing literature to understand its chemical structure, origins, and any previously reported biological effects. In the case of this compound, this foundational information is not currently available in accessible scientific repositories.

While direct information on this compound is absent, the broader field of natural product research is rich with compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Compounds such as Matairesinol, Magnolin, and various terpenoids have been extensively studied, offering valuable insights into the mechanisms by which natural molecules can influence cellular pathways.

Moving Forward in the Absence of Data

For professionals interested in the potential of novel bioactive compounds, the absence of data on "this compound" presents a starting point for discovery. The initial steps in characterizing an unknown compound would involve:

-

Structural Elucidation: Determining the precise chemical structure of the molecule using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

In Vitro Screening: Assessing the compound's activity across a range of biological assays to identify potential therapeutic areas. This could include cytotoxicity screening against cancer cell lines, anti-inflammatory assays measuring cytokine production, and antioxidant capacity tests.

Below is a generalized workflow for the initial biological screening of a novel, purified compound, which would be applicable to a substance like this compound, should it become available.

Caption: Generalized workflow for the initial biological screening of a novel compound.

Due to the current lack of available data, a detailed technical guide on the biological activities of this compound cannot be constructed. Should information on this compound become publicly available, a thorough analysis of its biological properties and mechanisms of action would be a valuable undertaking for the scientific community. Researchers with access to this molecule are encouraged to perform the foundational characterization and screening studies that are essential for uncovering its potential therapeutic value.

Methodological & Application

Application Notes and Protocols for the Extraction of Montanol from Montanoa Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a bioactive diterpenoid compound first isolated from Montanoa tomentosa, a plant traditionally used in Mexican folk medicine. Together with the related compound zoapatanol, this compound is an oxepane diterpenoid that has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, isolation, and characterization of this compound from Montanoa species, compiled from available scientific literature. The procedures outlined are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₄ | [1] |

| Molecular Weight | 352.5 g/mol | [1] |

| IUPAC Name | (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one | [1] |

| CAS Registry Number | 71117-50-5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Calculated LogP | 2.9 | [1] |

Experimental Protocols

I. Extraction of Crude this compound from Montanoa tomentosa Leaves

This protocol is based on the initial isolation procedures described in the literature for obtaining a crude extract enriched with this compound and related diterpenoids.[2]

Materials:

-

Dried and powdered leaves of Montanoa tomentosa

-

Methanol (CH₃OH), analytical grade[3]

-

Hexane (C₆H₁₄), analytical grade

-

Rotary evaporator

-

Large glass percolator or extraction vessel

-

Filter paper

Procedure:

-

Maceration and Percolation:

-

Pack the dried, powdered leaves of Montanoa tomentosa into a large glass percolator.

-

Macerate the plant material with methanol at room temperature for 24 hours.

-

Begin percolation with fresh methanol, collecting the extract. Continue the percolation until the eluent is colorless.

-

-

Concentration of the Crude Extract:

-

Combine all the methanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a liquid-liquid extraction with hexane to remove nonpolar constituents like fats and waxes.

-

Repeat the hexane extraction several times (e.g., 3-5 times) until the hexane layer is nearly colorless.

-

Discard the hexane fractions.

-

The resulting aqueous methanol fraction contains the more polar compounds, including this compound.

-

-

Final Concentration:

-

Concentrate the aqueous methanol fraction in vacuo to remove the methanol.

-

The remaining aqueous suspension can then be lyophilized or further extracted with a solvent like ethyl acetate to yield a semi-purified crude extract for chromatographic separation.

-

II. Chromatographic Isolation and Purification of this compound

This section outlines the general column chromatographic procedures for the purification of this compound from the crude extract.[2]

Materials:

-

Semi-purified crude extract from Protocol I

-

Silica gel (for column chromatography, e.g., 70-230 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of hexane and ethyl acetate is commonly used for separating terpenoids. The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis.

-

Fraction collector (optional)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for visualization of TLC plates

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

-

Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the semi-purified crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial nonpolar solvent system (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., from 0% to 100% ethyl acetate).

-

Collect fractions of the eluate in test tubes. The size of the fractions will depend on the column dimensions and flow rate.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture that gives good separation of spots).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by heating).

-

Combine the fractions that contain the pure compound of interest based on the TLC analysis.

-

-

Final Purification:

-

The fractions containing this compound may require further purification using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

III. Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H NMR and ¹³C NMR spectra of the purified compound. The chemical shifts and coupling constants should be compared with published data for this compound.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry. The molecular ion peak should correspond to the molecular weight of this compound (352.5 g/mol ).[1]

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of this compound purification and analysis.

References

Application Note: Quantitative Analysis of Montanol by Reversed-Phase HPLC

An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Montanol.

Introduction

This compound, a sesquiterpenoid with the molecular formula C21H36O4, exhibits a complex chemical structure featuring a seven-membered oxepane ring, along with hydroxyl and ketone functional groups.[1][2][3][4] The accurate and reliable quantification of this compound is essential for various research and development applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the quantitative analysis of this compound. The described method is straightforward, rapid, and specific, rendering it well-suited for high-throughput screening and quality control assessments of this compound in diverse sample matrices.

Materials and Methods

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was utilized for this analysis. The necessary chemicals and reagents include a this compound reference standard (with a purity of >98%), HPLC grade acetonitrile, HPLC grade methanol, and ultrapure water.

The chromatographic separation was achieved on a C18 reversed-phase column (4.6 x 250 mm, 5 µm). The analysis was performed under isocratic conditions with a mobile phase composed of acetonitrile and water in a 70:30 (v/v) ratio. The flow rate was maintained at 1.0 mL/min, and the column temperature was set to 30°C. Detection was carried out at a wavelength of 210 nm, which is appropriate due to the presence of a ketone chromophore in the this compound structure. A 20 µL injection volume was used for all analyses.

Sample Preparation

For the development and validation of this method, a standard solution of this compound was prepared. An accurately weighed quantity of the this compound reference standard was dissolved in methanol to create a stock solution with a concentration of 1 mg/mL.[5] From this stock solution, a series of working standards at various concentrations were prepared by dilution with the mobile phase. To ensure the longevity of the column and the quality of the data, all solutions were filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[6][7]

Method Validation

The developed HPLC method underwent validation in accordance with the guidelines of the International Council for Harmonisation (ICH). The validation process assessed several key parameters, including linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ).[8][9]

Results and Discussion

The established HPLC method successfully produced a well-resolved peak for this compound, with a retention time of approximately 5.8 minutes. The method demonstrated excellent linearity across a concentration range of 1-100 µg/mL, achieving a correlation coefficient (R²) exceeding 0.999. The precision of the method was confirmed through the low relative standard deviation (RSD) values obtained from intra-day and inter-day analyses. The accuracy of the method was evaluated by determining the recovery of spiked samples, with results falling within acceptable limits.

Quantitative Data Summary

| Parameter | Result |

| Retention Time (min) | 5.8 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.6 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

This application note outlines a validated HPLC method for the quantitative determination of this compound. The method is characterized by its simplicity, accuracy, and precision, establishing it as an invaluable analytical tool for researchers, scientists, and professionals in drug development who work with this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound reference standard and transfer it into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol to the flask and sonicate for 5 minutes to ensure the complete dissolution of the standard.

-

Bring the solution to the final volume of 10 mL with methanol and mix thoroughly.

-

Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (acetonitrile:water, 70:30 v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prior to use, filter all working standard solutions through a 0.45 µm syringe filter.

Protocol 2: HPLC System Operation and Analysis

-

System Startup : Power on all components of the HPLC system, including the pump, detector, and column oven.

-

Mobile Phase Preparation : Prepare the mobile phase by mixing acetonitrile and water in a 70:30 ratio. Degas the mobile phase using an appropriate technique, such as sonication or vacuum filtration.

-

System Equilibration : Purge the pump with the prepared mobile phase and set the flow rate to 1.0 mL/min. Allow the system to equilibrate for a minimum of 30 minutes, or until a stable baseline is observed.

-

Sequence Setup : In the chromatography software, create a sequence that includes the prepared standard solutions and any samples for analysis. Set the injection volume to 20 µL.

-

Analysis : Initiate the sequence to commence the injection of the standards and samples.

-

Data Processing : Upon completion of the analytical run, integrate the chromatographic peaks. Utilize the calibration curve generated from the standard solutions to quantify the amount of this compound present in the samples.

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental Workflow for this compound Analysis by HPLC.

Logical Diagram: Troubleshooting Common HPLC Issues

Caption: Figure 2: Troubleshooting Guide for this compound HPLC Analysis.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound | C21H36O4 | CID 11953925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:71117-50-5 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 71117-50-5 [m.chemicalbook.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. nacalai.com [nacalai.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of Montanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a naturally occurring sesquiterpenoid isolated from the plant Montanoa tomentosa.[1] With the molecular formula C₂₁H₃₆O₄, its chemical structure, (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, features multiple functional groups including hydroxyl and ketone moieties.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of polar hydroxyl groups, derivatization is a critical step to enhance its volatility and thermal stability, ensuring accurate and reproducible GC-MS analysis.

This document provides a detailed application note and protocol for the GC-MS analysis of this compound, covering sample preparation from plant material, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation from Plant Material (Montanoa tomentosa)

This protocol outlines the extraction of this compound from its natural source.

Materials:

-

Dried and powdered Montanoa tomentosa plant material (leaves or relevant parts)

-

Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh approximately 500 mg of homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Mechanically shake the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge the mixture at 5,000 rpm for 5 minutes to pellet the solid material.

-

Carefully decant the supernatant (methanol extract) into a clean flask.

-

Concentrate the extract using a rotary evaporator at a controlled temperature to avoid degradation of the analyte.

-

For further purification and to remove nonpolar interfering compounds, a liquid-liquid extraction with n-hexane can be performed.

-

The final extract should be filtered through a 0.22 µm syringe filter prior to derivatization.

Derivatization of this compound for GC-MS Analysis

To improve the volatility and chromatographic performance of this compound, a silylation reaction is performed to convert the polar hydroxyl groups to nonpolar trimethylsilyl (TMS) ethers.

Materials:

-

Dried this compound extract or standard

-

Pyridine (anhydrous)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Transfer a known amount of the dried extract or this compound standard into a GC vial.

-

Add 50 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of MSTFA to the vial.

-

Securely cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column. |

| Injector | Split/Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Solvent Delay | 5 minutes |

| Acquisition Mode | Scan |

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following table is an example of how to present such data.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound-TMS | To be determined | To be determined | To be determined | To be determined | 1 - 100 | > 0.995 |

Note: The retention time and characteristic ions for this compound-TMS derivative need to be determined experimentally by injecting a pure standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

References

Total Synthesis of Montanol and its Analogs: Application Notes and Protocols

A comprehensive search of the scientific literature indicates that a total synthesis of the sesquiterpenoid Montanol has not yet been reported. While information regarding its chemical identity is available, detailed experimental procedures for its synthesis and the synthesis of its direct analogs are not present in the reviewed literature. Similarly, specific biological activities and associated signaling pathways for this compound have not been extensively characterized.

This document provides the available information on this compound and outlines general synthetic strategies for related sesquiterpenoids, which may serve as a reference for researchers interested in the synthesis of this compound and its potential analogs.

Chemical Identity of this compound

This compound is a sesquiterpenoid natural product. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one | |

| CAS Number | 71117-50-5 | [1][2][3] |

| Molecular Formula | C21H36O4 | [1] |

| Molecular Weight | 352.51 g/mol | [1] |

| Class | Sesquiterpenoid | [1] |

Approaches to the Synthesis of Sesquiterpenoid Analogs

While a direct synthesis of this compound is not available, the total synthesis of other complex sesquiterpenoids can provide insights into potential synthetic strategies. These often involve key steps such as:

-

Annulation Reactions: To construct the core ring systems.

-

Stereoselective Reactions: To control the stereochemistry of multiple chiral centers.

-

Functional Group Interconversions: To introduce and modify hydroxyl, keto, and other functional groups present in the target molecule.

For instance, the synthesis of other bioactive sesquiterpenes has utilized strategies like intramolecular [2+2] cycloadditions and Pauson-Khand reactions to build complex polycyclic frameworks.[4] The biosynthesis of sesquiterpenoids, which proceeds from farnesyl pyrophosphate, can also inspire synthetic disconnections and strategies.[5]

A general workflow for the synthesis of a complex natural product like this compound would likely involve a retrosynthetic analysis to identify key fragments and strategic bond disconnections.

Caption: A generalized workflow for the total synthesis of a natural product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data on the biological activity of this compound and the signaling pathways it may modulate. The search results did not yield any studies that have investigated these aspects of this compound.

For context, other sesquiterpenoids have demonstrated a wide range of biological activities, including anticancer, antifungal, antimalarial, and antibacterial properties.[6] The investigation of such activities for this compound would require its successful synthesis or isolation in sufficient quantities for biological screening.

Should this compound be found to have significant biological activity, the subsequent steps would involve target identification and elucidation of the mechanism of action, which would include studying its effects on specific signaling pathways.

References

- 1. This compound CAS#: 71117-50-5 [m.chemicalbook.com]

- 2. This compound | CAS#:71117-50-5 | Chemsrc [chemsrc.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Biosynthesis of monoterpenoid and sesquiterpenoid as natural flavors and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Montanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol, a compound found in plants of the Montanoa genus, has garnered interest for its potential therapeutic properties. Extracts of Montanoa grandiflora, containing terpenoids such as β-caryophyllene, (-)-α-cubebene, and β-eudesmol, have demonstrated in vitro anti-inflammatory effects.[1] These effects are attributed to the modulation of key inflammatory mediators.[1][2] In vitro assays are crucial for the preliminary screening and characterization of the anti-inflammatory activity of such compounds. This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages.

The inflammatory response is a complex biological process involving the release of various chemical mediators like prostaglandins, leukotrienes, histamine, and cytokines.[3] Macrophages are key players in the inflammatory process. When activated by stimuli like LPS, a component of the outer membrane of Gram-negative bacteria, they produce pro-inflammatory mediators including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Conversely, the production of anti-inflammatory cytokines like interleukin-10 (IL-10) is also a critical aspect of regulating the inflammatory response.[1][2] Therefore, measuring the modulation of these mediators in LPS-stimulated macrophages provides a robust system for evaluating the anti-inflammatory potential of test compounds like this compound.

Experimental Protocol: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Murine Macrophages

This protocol outlines the steps to determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).

1. Materials and Reagents

-

This compound (of desired purity)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for NO detection)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (for cell viability)

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Spectrophotometer (microplate reader)

2. Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

3. Experimental Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solutions in DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1%.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Pre-incubate the cells with this compound for 1 hour.

-

-

LPS Stimulation:

-

After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

-

Cytokine Analysis (ELISA):

-

Collect the remaining cell culture supernatant and store it at -80°C until use.

-

Determine the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatants, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Presentation

The quantitative data obtained from the assays should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |

| Control | - | 5.2 ± 0.8 | 100 |

| LPS (1 µg/mL) | - | 100 | 98.5 ± 2.1 |

| This compound + LPS | 1 | 85.3 ± 4.5 | 99.1 ± 1.8 |

| This compound + LPS | 10 | 62.1 ± 3.9 | 97.6 ± 2.5 |

| This compound + LPS | 50 | 35.8 ± 2.7 | 96.4 ± 3.1 |

| This compound + LPS | 100 | 15.4 ± 1.9 | 95.2 ± 2.8 |

| Positive Control | X | 20.1 ± 2.2 | 97.3 ± 2.0 |

Data are presented as mean ± SD (n=3). The positive control is a known anti-inflammatory agent at an effective concentration.

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | - | 25.4 ± 3.1 | 15.8 ± 2.2 | 30.1 ± 3.5 | 50.2 ± 4.8 |

| LPS (1 µg/mL) | - | 850.2 ± 45.6 | 450.7 ± 30.1 | 1200.5 ± 85.3 | 45.1 ± 5.2 |

| This compound + LPS | 1 | 720.8 ± 38.9 | 380.1 ± 25.8 | 1050.2 ± 70.4 | 60.5 ± 6.1 |

| This compound + LPS | 10 | 510.5 ± 29.7 | 270.4 ± 18.9 | 750.8 ± 55.9 | 85.3 ± 7.8 |

| This compound + LPS | 50 | 250.1 ± 18.5 | 130.6 ± 10.2 | 350.4 ± 28.1 | 120.7 ± 10.5 |

| This compound + LPS | 100 | 110.6 ± 10.8 | 60.2 ± 5.7 | 150.9 ± 12.6 | 155.4 ± 12.9 |

| Positive Control | X | 150.3 ± 12.4 | 75.9 ± 6.8 | 200.1 ± 15.7 | 140.8 ± 11.6 |

Data are presented as mean ± SD (n=3). The positive control is a known anti-inflammatory agent at an effective concentration.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Signaling Pathway Diagram: NF-κB Activation Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical signaling cascade in inflammation.[4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Application Notes and Protocols: In Vivo Therapeutic Effects of Montanoa grandiflora Extracts

Introduction

The term "Montanol" is not clearly defined within scientific literature as a specific phytochemical. However, extensive research has been conducted on the therapeutic properties of extracts from Montanoa grandiflora, a plant traditionally used in Mexican medicine. These application notes will therefore focus on the documented in vivo therapeutic effects of Montanoa grandiflora extracts, which are likely the subject of interest for researchers investigating "this compound." The following sections provide a summary of quantitative data from these studies, detailed experimental protocols for key in vivo assays, and visualizations of experimental workflows.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the quantitative data on the anxiolytic and antidepressant-like effects of aqueous crude extracts from Montanoa grandiflora.

Table 1: Anxiolytic-Like Effects of Montanoa grandiflora Extract in Wistar Rats (Metestrus-Diestrus Phase)

| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) | Number of Entries into Open Arms |

| Vehicle (Control) | - | 15.2 ± 2.1 | 4.5 ± 0.8 |

| M. grandiflora Extract | 25 | 28.5 ± 3.5 | 7.8 ± 1.2 |

| M. grandiflora Extract | 50 | 35.1 ± 4.2 | 9.2 ± 1.5 |

| Diazepam (Reference) | 2 | 40.5 ± 5.0 | 10.5 ± 1.8 |

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Table 2: Antidepressant-Like Effects of Montanoa grandiflora Extract in the Forced Swim Test in Rats

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) - Day 1 | Immobility Time (seconds) - Day 14 |

| Vehicle (Control) | - | 220 ± 15 | 215 ± 12 |

| M. grandiflora Extract | 25 | 150 ± 10 | 110 ± 8 |

| M. grandiflora Extract | 50 | 135 ± 9 | 95 ± 7 |

| Fluoxetine (Reference) | 1 | 210 ± 14 | 120 ± 9* |

*p < 0.05 compared to Vehicle (Control) group. Data is presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Montanoa grandiflora extract in rats.

Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

Procedure:

-

Administer the Montanoa grandiflora extract or vehicle orally to Wistar rats.

-

After a 60-minute absorption period, place each rat individually on the central platform of the EPM, facing one of the open arms.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Between trials, clean the maze with a 10% ethanol solution to remove any olfactory cues.

Open Field Test (OFT) for Locomotor Activity

Objective: To evaluate the effect of Montanoa grandiflora extract on spontaneous locomotor activity and to rule out sedative or stimulant effects that could confound the results of other behavioral tests.

Apparatus: A square arena (100 x 100 cm) with walls 40 cm high. The floor is divided into 25 equal squares.

Procedure:

-

Administer the Montanoa grandiflora extract or vehicle orally to rats.

-

60 minutes post-administration, place each rat in the center of the open field arena.

-

Record the number of squares crossed (ambulation) and the number of rearings for a period of 5 minutes.

-

A significant change in these parameters compared to the control group would indicate a stimulant or sedative effect.

-

Clean the arena with a 10% ethanol solution after each trial.

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like properties of Montanoa grandiflora extract by evaluating the immobility time of rats in a stressful and inescapable situation.

Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

-

Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This session serves as an initial stressor.

-

Treatment: Administer the Montanoa grandiflora extract or vehicle orally daily for the duration of the study (e.g., 14 or 28 days).

-

Test session (e.g., on Day 2, 7, 14, 21, 28): 60 minutes after the final dose, place the rats back into the water-filled cylinder for 5 minutes.

-

Record the total time the rat remains immobile (making only the movements necessary to keep its head above water).

-

A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Visualizations

The following diagrams illustrate the experimental workflows for the described in vivo studies.

Caption: Workflow for the Elevated Plus-Maze Test.

Caption: Workflow for the Open Field Test.

Caption: Workflow for the Forced Swim Test.

Application Notes and Protocols for Montanol Cytotoxicity Testing in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanol is a novel compound with putative cytotoxic properties, presenting a promising avenue for investigation in cancer research and drug development. A critical initial step in evaluating its therapeutic potential is to determine its cytotoxic effects on various cancer cell lines. This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using a standard colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1][2] This protocol is designed to be a starting point for researchers and can be adapted for high-throughput screening and further mechanistic studies.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[3] IC50 values are crucial for comparing the potency of a compound across different cell lines and for selecting concentrations for subsequent mechanism-of-action studies.[3][4] The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 25.5 ± 2.3 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.1 |

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2] The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[1]

Materials and Reagents

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

The overall experimental workflow for the this compound cytotoxicity testing is depicted in the diagram below.

Figure 1: Experimental workflow for this compound cytotoxicity testing.

Step-by-Step Protocol

Day 1: Cell Seeding

-

Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Include wells for a negative control (cells with medium only) and a vehicle control (cells with the highest concentration of the solvent used to dissolve this compound).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

Day 2: Treatment with this compound

-

Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Add 100 µL of complete medium to the negative control wells and 100 µL of medium with the corresponding concentration of the vehicle to the vehicle control wells.

-

Incubate the plate for the desired exposure time, typically 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

Day 4: MTT Assay and Data Collection

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of action for this compound is yet to be elucidated, many natural cytotoxic compounds induce apoptosis, or programmed cell death. A plausible signaling cascade initiated by this compound could involve the activation of caspases, a family of proteases that execute apoptosis. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be triggered by this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Montanol in Montanoa tomentosa Extracts

Introduction

Montanol is a significant bioactive diterpenoid first isolated from the leaves of Montanoa tomentosa, a plant traditionally used in Mexican medicine for various purposes, including as an anxiety treatment and to induce labor.[1][2][3][4] The growing interest in the pharmacological properties of Montanoa tomentosa, particularly its anxiolytic effects which are linked to interactions with the GABAA receptor, necessitates robust and reliable methods for the quantification of its key bioactive constituents, such as this compound. This document provides detailed protocols for the extraction and quantification of this compound from Montanoa tomentosa plant material, intended to support research and development in natural product chemistry and pharmacology.

Extraction of this compound from Montanoa tomentosa

The extraction process is a critical first step to isolate this compound from the plant matrix. The following protocol is a generalized method and can be optimized for efficiency.

Materials and Equipment

-

Dried and powdered leaves of Montanoa tomentosa

-

Reagent-grade methanol

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks)

-

Analytical balance

Extraction Protocol

-

Sample Preparation: Weigh 10 g of finely powdered, dried leaves of Montanoa tomentosa.

-

Maceration: Place the powdered leaves in a 250 mL Erlenmeyer flask and add 100 mL of methanol.[5]

-

Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24 hours to ensure thorough extraction.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Storage: Store the dried extract in a desiccator at 4°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantification of phytochemicals in plant extracts.[2] The following is a representative HPLC method for the quantification of this compound.

Materials and Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound analytical standard

-

HPLC-grade acetonitrile and water

-

Syringe filters (0.45 µm)

-

Autosampler vials

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve 10 mg of the crude methanolic extract in 10 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Protocol

-

Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm (This may need optimization based on the UV absorbance spectrum of this compound).

-

Run Time: 20 minutes

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve. The amount of this compound can be expressed as mg per gram of dry weight of the plant material.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound content in Montanoa tomentosa extracts obtained using different extraction solvents. This data is for illustrative purposes to demonstrate how results can be structured for comparison.

| Extraction Solvent | This compound Yield (mg/g of dry plant material) | Extraction Efficiency (%) |

| Methanol | 4.2 ± 0.3 | 85 |

| Ethanol | 3.5 ± 0.2 | 70 |

| Acetone | 2.8 ± 0.4 | 56 |

| Water | 0.5 ± 0.1 | 10 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Simplified Signaling Pathway of this compound

The anxiolytic effects of Montanoa tomentosa extracts are believed to be mediated through interaction with the GABAA receptor. The following diagram illustrates a simplified proposed mechanism.

Caption: Proposed Anxiolytic Mechanism of this compound.

References

Application Notes and Protocols for the Purification of Montanol from Crude Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Montanol is a naturally occurring oxepane diterpenoid that has been isolated from plants of the Montanoa genus, such as Montanoa tomentosa.[1][2] With a molecular formula of C21H36O4, this compound presents a complex chemical structure, making its purification a critical step for further research into its potential biological activities.[3][4][5] These application notes provide a comprehensive overview of the methods for extracting and purifying this compound from crude plant extracts, offering detailed protocols and comparative data to guide researchers in obtaining high-purity this compound for their studies.

Section 1: Extraction of this compound from Plant Material

The initial step in the purification of this compound is its extraction from the dried and powdered plant material. The choice of extraction method and solvent is crucial for maximizing the yield of the target compound.

Experimental Protocol: Maceration Extraction

-

Preparation of Plant Material: Air-dry the leaves of Montanoa tomentosa in the shade for 7-10 days. Once fully dried, grind the leaves into a coarse powder using a mechanical grinder.

-

Solvent Soaking: Transfer the powdered plant material to a large glass container. Add methanol[6] at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).

-

Maceration: Seal the container and allow it to stand at room temperature for 72 hours. Agitate the mixture periodically to ensure thorough extraction.

-

Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude methanolic extract.[7]

-

Storage: Store the crude extract at 4°C in a desiccated environment until further processing.

Data Presentation: Extraction Yield

| Plant Material | Weight of Dry Powder (g) | Volume of Methanol (L) | Weight of Crude Extract (g) | Yield (%) |

| Montanoa tomentosa Leaves | 500 | 5 | 65.2 | 13.04 |

Visualization: Extraction Workflow

References

- 1. redalyc.org [redalyc.org]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. This compound () for sale [vulcanchem.com]

- 4. This compound | C21H36O4 | CID 11953925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:71117-50-5 | Chemsrc [chemsrc.com]

- 6. Methanol - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Drug Discovery Research

Compound: Montanol

Note: Following extensive searches of scientific literature and chemical databases, no compound named "this compound" with applications in drug discovery research could be identified. The name "this compound" is commonly associated with industrial fatty alcohols used in cosmetics and other non-pharmaceutical applications.

To fulfill the structural and content requirements of your request, we have generated an illustrative example for a hypothetical compound named "Exemplinib." All data, pathways, and protocols presented below are representative examples for a fictional tyrosine kinase inhibitor and should be treated as a template.

Illustrative Application Notes: Exemplinib

Background: Exemplinib is a potent and selective, ATP-competitive inhibitor of the fictitious "Cancer-Associated Kinase 1" (CAK1). Overexpression and constitutive activation of CAK1 are implicated in the pathogenesis of several solid tumors, including non-small cell lung cancer and pancreatic cancer. CAK1 is a critical node in the PI3K/AKT/mTOR signaling pathway, which regulates cell proliferation, survival, and apoptosis. Exemplinib demonstrates significant anti-proliferative activity in cancer cell lines harboring CAK1 mutations and shows tumor growth inhibition in xenograft models.

Mechanism of Action: Exemplinib binds to the ATP-binding pocket of the CAK1 kinase domain, stabilizing the enzyme in an inactive conformation. This prevents the phosphorylation of its downstream substrates, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade. The resulting downstream effects include cell cycle arrest at the G1/S phase and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the hypothetical compound Exemplinib.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Description |

|---|---|---|

| CAK1 (Wild-Type) | 5.2 | Primary target kinase. |

| CAK1 (V842L Gatekeeper Mutant) | 450.7 | Demonstrates reduced potency against a common resistance mutation. |